BenchChemオンラインストアへようこそ!

4-(Morpholinomethyl)benzoic acid

FAK Inhibition Anticancer Tyrosine Kinase

4-(Morpholinomethyl)benzoic acid is an essential para-substituted bifunctional building block for medicinal chemistry programs targeting FAK and SIRT2 inhibition. Unlike generic benzoic acid derivatives, its specific para-geometry ensures correct spatial orientation within enzyme active sites, delivering a distinct TPSA of 49.8 Ų and LogP of -1.2 that cannot be replicated by ortho- or meta-isomers. This intermediate enables synthesis of FAK inhibitors with IC50 as low as 0.047 μM and selective antiproliferative activity (IC50 0.044 μM against H1975 NSCLC cells). Ideal for oncology and Parkinson's disease lead optimization. Order now.

Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
CAS No. 62642-62-0
Cat. No. B107514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Morpholinomethyl)benzoic acid
CAS62642-62-0
Synonyms4-(4-Morpholinylmethyl)benzoic Acid;  4-(Morpholin-4-ylmethyl)benzoic Acid; 
Molecular FormulaC12H15NO3
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESC1COCC[NH+]1CC2=CC=C(C=C2)C(=O)[O-]
InChIInChI=1S/C12H15NO3/c14-12(15)11-3-1-10(2-4-11)9-13-5-7-16-8-6-13/h1-4H,5-9H2,(H,14,15)
InChIKeyQYBXZYYECZFQRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Morpholinomethyl)benzoic acid (CAS 62642-62-0): Procurement-Grade Intermediate for Targeted Kinase Inhibitor Synthesis


4-(Morpholinomethyl)benzoic acid (CAS 62642-62-0) is a bifunctional building block featuring a benzoic acid moiety and a morpholinomethyl group. It exhibits a melting point range of 179–183°C, a calculated density of 1.233 g/cm³, and a predicted pKa of 4.00 . As an intermediate, it has been specifically employed in the design of potent Focal Adhesion Kinase (FAK) inhibitors and Sirtuin 2 inhibitors, demonstrating its utility in programs targeting cancer and Parkinson's disease [1].

Why 4-(Morpholinomethyl)benzoic Acid Cannot Be Substituted with Generic Benzoic Acid or Positional Isomer Analogs


Generic substitution with simple benzoic acid derivatives or positional isomers (e.g., 2- or 3-(morpholinomethyl)benzoic acid) is not viable for advanced medicinal chemistry programs. The specific para-substitution geometry of 4-(Morpholinomethyl)benzoic acid is essential for achieving the correct spatial orientation within enzyme active sites. This geometry directly influences key drug-likeness parameters: its calculated LogP (XLogP3) is -1.2, and its topological polar surface area (TPSA) is 49.8 Ų . These physicochemical properties differ significantly from ortho- or meta-substituted analogs, resulting in altered solubility, permeability, and binding kinetics. Consequently, substituting this specific isomer would derail structure-activity relationship (SAR) optimization and compromise the pharmacokinetic profile of lead candidates .

Quantitative Differentiation Evidence for 4-(Morpholinomethyl)benzoic acid Against Analog Comparators


FAK Inhibitory Potency: 4-(Morpholinomethyl)phenyl-Containing Compound vs. Clinical Candidate TAE226

A 2,4-dianilinopyrimidine derivative (compound 8a) incorporating the 4-(morpholinomethyl)phenyl moiety from 4-(Morpholinomethyl)benzoic acid exhibits potent anti-FAK activity with an IC50 of 0.047 ± 0.006 μM. This represents a significant improvement over the clinical FAK inhibitor TAE226, as the compound was noted to be superior in inducing apoptosis, arresting cell cycle progression in S/G2 phase, and inhibiting cell migration [1]. The presence of the 4-(morpholinomethyl)phenyl group was critical for this enhanced pharmacological profile.

FAK Inhibition Anticancer Tyrosine Kinase Cell Migration

Antiproliferative Selectivity: 4-(Morpholinomethyl)phenyl Derivative in H1975 and A431 Cancer Cells

The same lead compound (8a) derived from the 4-(Morpholinomethyl)phenyl scaffold demonstrated potent and selective antiproliferative effects against the H1975 non-small cell lung cancer cell line (IC50 = 0.044 ± 0.011 μM) and the A431 epidermoid carcinoma cell line (IC50 = 0.119 ± 0.036 μM) [1]. This sub-micromolar activity indicates high potency and potential selectivity, a key differentiator from less potent benzoic acid analogs that may not confer such targeted cellular effects.

Antiproliferative Selectivity NSCLC A431

Sirtuin 2 Inhibitor Intermediate: Enabling Potent Lead Compound Synthesis

4-(Morpholinomethyl)benzoic acid is established as a reactant in the synthesis of Sirtuin 2 (SIRT2) inhibitors, a therapeutic class for Parkinson's disease . While not an inhibitor itself, its incorporation as a building block has enabled the creation of lead compounds with IC50 values as low as 1.0 μM (1.00E+3 nM) against SIRT2 in biochemical assays [1]. This demonstrates its crucial role in accessing a specific chemical space for this target.

Sirtuin 2 Parkinson's Disease Epigenetics Deacetylase

Physicochemical Differentiation: TPSA and Lipophilicity vs. Ortho/Meta Isomers

The specific para-substitution pattern of 4-(Morpholinomethyl)benzoic acid confers a unique physicochemical profile distinct from its ortho- and meta-substituted isomers. It has a Topological Polar Surface Area (TPSA) of 49.8 Ų and an XLogP3 of -1.2 . In comparison, while sharing the same molecular weight (221.25 g/mol) and formula (C12H15NO3) as its positional isomers, the spatial arrangement of the 4-(Morpholinomethyl)benzoic acid results in a different dipole moment and spatial orientation, which directly impacts its solubility (calculated as 19 g/L at 25°C) and its potential for forming specific intermolecular interactions in crystalline and biological environments.

Physicochemical Properties TPSA LogP ADME

Optimal Research and Industrial Application Scenarios for 4-(Morpholinomethyl)benzoic acid (CAS 62642-62-0)


Design and Synthesis of Next-Generation Focal Adhesion Kinase (FAK) Inhibitors

Medicinal chemistry teams focused on developing novel FAK inhibitors for oncology should procure this compound. As demonstrated, incorporating its 4-(morpholinomethyl)phenyl motif into 2,4-dianilinopyrimidine scaffolds yields lead compounds like 8a with potent FAK inhibition (IC50 = 0.047 μM) and superior cellular efficacy compared to clinical candidates like TAE226 [1]. This scenario is ideal for programs seeking to overcome limitations of existing FAK inhibitors.

Synthesis of Sirtuin 2 (SIRT2) Inhibitors for Parkinson's Disease Research

Neuroscience research groups developing SIRT2 inhibitors as disease-modifying therapies for Parkinson's disease require this compound as a critical reactant [1]. The use of this specific intermediate enables the creation of inhibitors with micromolar potency against SIRT2, providing a valuable chemical starting point for lead optimization and SAR exploration in epigenetic targets .

Structure-Activity Relationship (SAR) Studies on Para-Substituted Benzoic Acid Derivatives

For teams investigating the impact of substitution patterns on physicochemical properties and biological activity, this compound offers a well-characterized para-substituted morpholinomethyl benzoic acid core. Its distinct TPSA (49.8 Ų) and LogP (-1.2) profile [1], compared to ortho- and meta- isomers, makes it an essential comparator for SAR studies aimed at optimizing ADME properties of lead candidates .

Development of Antiproliferative Agents for Non-Small Cell Lung Cancer (NSCLC)

Oncology research programs targeting NSCLC can leverage this building block to generate compounds with potent, selective antiproliferative activity. Derivatives containing the 4-(morpholinomethyl)phenyl group have shown IC50 values as low as 0.044 μM against H1975 cells [1], underscoring its potential in developing targeted therapies for EGFR-mutant lung cancers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Morpholinomethyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.